Cas no 2680728-05-4 (benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate)

benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate 化学的及び物理的性質
名前と識別子
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- 2680728-05-4
- EN300-28300691
- benzyl N-{3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}carbamate
- benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate
-
- インチ: 1S/C18H16N4O5/c1-21-12-19-16(22(24)25)17(21)27-15-9-5-8-14(10-15)20-18(23)26-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,20,23)
- InChIKey: VOWNPFSGUCEDDN-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=C(C=1)NC(=O)OCC1C=CC=CC=1)C1=C([N+](=O)[O-])N=CN1C
計算された属性
- せいみつぶんしりょう: 368.11206962g/mol
- どういたいしつりょう: 368.11206962g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 509
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 111Ų
benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28300691-0.1g |
benzyl N-{3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}carbamate |
2680728-05-4 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28300691-0.05g |
benzyl N-{3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}carbamate |
2680728-05-4 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28300691-1.0g |
benzyl N-{3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}carbamate |
2680728-05-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28300691-5.0g |
benzyl N-{3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}carbamate |
2680728-05-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28300691-1g |
benzyl N-{3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}carbamate |
2680728-05-4 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28300691-0.25g |
benzyl N-{3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}carbamate |
2680728-05-4 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28300691-10g |
benzyl N-{3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}carbamate |
2680728-05-4 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28300691-5g |
benzyl N-{3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}carbamate |
2680728-05-4 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28300691-2.5g |
benzyl N-{3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}carbamate |
2680728-05-4 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28300691-0.5g |
benzyl N-{3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}carbamate |
2680728-05-4 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 |
benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamateに関する追加情報
Comprehensive Overview of Benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate (CAS No. 2680728-05-4)
Benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate, identified by its CAS No. 2680728-05-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a benzyl carbamate moiety with a 1-methyl-4-nitro-1H-imidazole group, linked via an oxygen bridge. Such structural complexity makes it a subject of interest for drug discovery and medicinal chemistry applications.
In recent years, the demand for imidazole derivatives has surged due to their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are particularly intrigued by the nitroimidazole component of this compound, as it is often associated with prodrug activation mechanisms in targeted therapies. The benzyl carbamate group further enhances its potential as a protecting group or a drug delivery vehicle, aligning with current trends in precision medicine.
The synthesis of Benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate involves multi-step organic reactions, often requiring Pd-catalyzed coupling or nucleophilic substitution techniques. Its CAS No. 2680728-05-4 serves as a critical identifier for regulatory compliance and patent documentation, ensuring traceability in commercial and academic settings. Analytical methods such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity.
From an industrial perspective, this compound is often explored for its role in small-molecule inhibitors and enzyme modulators. Its nitroimidazole core is analogous to fragments found in hypoxia-targeting agents, a hot topic in oncology research. Additionally, the carbamate linkage offers hydrolytic stability, making it suitable for prodrug design—a strategy frequently discussed in AI-driven drug discovery forums.
Environmental and safety profiles of Benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate are rigorously evaluated to meet REACH and GMP standards. While not classified as hazardous, proper handling protocols are recommended due to its nitro functional group. The compound’s stability under various pH conditions is also a key consideration for formulation scientists.
In summary, Benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate (CAS No. 2680728-05-4) represents a promising scaffold in modern chemistry. Its dual functionality—combining imidazole reactivity with carbamate versatility—positions it as a valuable candidate for interdisciplinary research, particularly in the era of personalized medicine and computational chemistry.
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